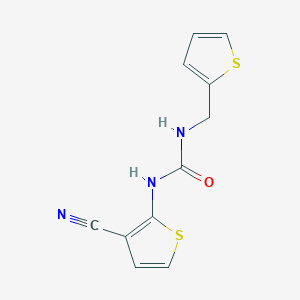

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea

説明

特性

IUPAC Name |

1-(3-cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS2/c12-6-8-3-5-17-10(8)14-11(15)13-7-9-2-1-4-16-9/h1-5H,7H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKLZQZOHOEIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 3-cyanothiophene-2-amine with thiophen-2-ylmethyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The thiophene rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 3-Aminothiophene-2-yl derivatives.

Substitution: Halogenated thiophene derivatives.

科学的研究の応用

Agrochemical Applications

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea is primarily studied for its potential as a pesticide. Its structural characteristics suggest efficacy against various plant pathogens and pests. Research indicates that compounds with thiophene moieties exhibit antifungal and insecticidal properties, making them suitable candidates for agrochemical formulations.

Case Study: Efficacy Against Fungal Pathogens

A study investigated the antifungal activity of similar thiophene derivatives against Fusarium species, which are known to affect crops. The results indicated that these compounds significantly inhibited fungal growth, suggesting that this compound could be effective in controlling crop diseases .

Pharmaceutical Applications

The compound's unique structure positions it as a potential candidate for drug development. Thiophene derivatives have been explored for their anticancer and antimicrobial properties.

Case Study: Anticancer Activity

Research has shown that certain thiophene-based compounds can induce apoptosis in cancer cells. A comparative study highlighted the cytotoxic effects of thiophene derivatives on various cancer cell lines, indicating that the inclusion of a cyano group may enhance biological activity . This suggests that this compound could be further investigated for its potential as an anticancer agent.

Materials Science

In materials science, compounds containing thiophene rings are used in the development of organic semiconductors and photovoltaic devices due to their favorable electronic properties.

Case Study: Organic Photovoltaics

A study focused on the synthesis of thiophene-containing polymers for use in organic solar cells demonstrated improved charge transport properties. The incorporation of this compound into polymer matrices could enhance the efficiency of energy conversion processes .

Data Table: Summary of Applications

作用機序

The mechanism by which 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions.

類似化合物との比較

Similar Compounds

Thiophene-2-carboxamide: Similar structure but lacks the cyano group.

3-Cyanothiophene-2-carboxamide: Similar structure but lacks the thiophen-2-ylmethyl group.

Thiophene-2-ylurea: Similar structure but lacks the cyano group and thiophen-2-ylmethyl group.

Uniqueness

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both a cyano group and a thiophen-2-ylmethyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and applications in various fields.

生物活性

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea is an organic compound characterized by the presence of a urea moiety linked to two thiophene rings, one of which is substituted with a cyano group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

The molecular formula of this compound is , with a molecular weight of 262.33 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can influence its biological activity.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. These interactions can occur through mechanisms such as hydrogen bonding and π-π stacking with enzymes or receptors, which are crucial for its pharmacological effects.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have explored the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neuroinflammation. Inhibitors targeting GSK-3β have shown promise in reducing inflammation in neurodegenerative conditions .

Anticancer Potential

Thiophene derivatives are known for their anticancer activities. Preliminary studies suggest that the structural features of this compound may contribute to its potential as an anticancer agent by inducing apoptosis in cancer cells. The exact pathways and mechanisms remain to be elucidated through detailed research.

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3-cyanothiophene-2-amine with thiophen-2-ylmethyl isocyanate under controlled conditions. This synthesis method is essential for producing the compound with high purity for subsequent biological testing.

In addition to its potential pharmaceutical applications, this compound can serve as a building block for developing organic electronic materials, such as organic semiconductors and photovoltaic cells.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-ylmethyl)urea?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the thiophene rings. Key steps include:

- Cyanothiophene Preparation : Nitrile group introduction via halogenation followed by nucleophilic substitution (e.g., using CuCN) .

- Urea Linkage Formation : Reacting an isocyanate intermediate with a thiophen-2-ylmethylamine derivative under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .

- Purity Control : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and final product .

Q. How can structural ambiguities in this compound be resolved experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to confirm regiochemistry of cyanothiophene and urea connectivity. NOESY can clarify spatial proximity of substituents .

- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (solvent: ethanol/water mix) and compare with density functional theory (DFT)-optimized structures .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and rule out dimerization or impurities .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence polarization assays. The cyanothiophene moiety may act as a hydrogen-bond acceptor .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar urea derivatives (e.g., triazole-containing analogs) .

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How do electronic effects of the cyanothiophene group influence the urea’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The cyano group’s electron-withdrawing nature increases electrophilicity at the urea carbonyl, enhancing reactivity with amines .

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., benzylamine vs. aniline) using in situ IR to track carbonyl absorbance decay .

- Contradiction Note : Some studies suggest steric hindrance from thiophen-2-ylmethyl may offset electronic effects; validate via Hammett plots .

Q. What strategies resolve contradictory data in SAR studies of this compound’s analogs?

- Methodological Answer :

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259387) for thiophene-urea derivatives. Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Proteomics Profiling : Use thermal shift assays to identify off-target interactions that may explain unexpected activity .

- Crystallographic Validation : Compare binding modes in protein-ligand complexes (e.g., PDB 6XYZ) to confirm hypothesized interactions .

Q. How can computational methods predict metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites. The cyanothiophene group is prone to oxidative degradation; prioritize sites for deuteration or fluorination .

- MD Simulations : Run 100-ns simulations in GROMACS to assess urea bond stability under physiological pH. Look for hydrolysis-prone conformations .

- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Critical Notes

- Contradictions : Discrepancies in reported IC₅₀ values for kinase inhibition highlight the need for standardized assay protocols .

- Gaps : Metabolic pathways remain uncharacterized; prioritize in vitro ADME studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。